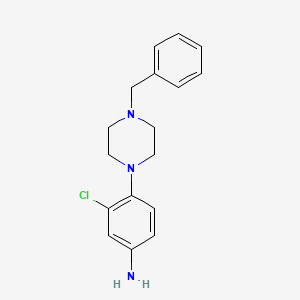

4-(4-Benzylpiperazin-1-yl)-3-chloroaniline

Descripción general

Descripción

4-(4-Benzylpiperazin-1-yl)-3-chloroaniline is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and a chloroaniline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline typically involves the following steps:

-

Formation of Benzylpiperazine: : The initial step involves the reaction of piperazine with benzyl chloride to form benzylpiperazine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

-

Nucleophilic Substitution: : The benzylpiperazine is then reacted with 3-chloroaniline in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

The benzylpiperazine component undergoes selective oxidation to form N-oxides under controlled conditions. This reaction preserves the chloroaniline functionality while modifying the piperazine ring’s electronic properties.

Reagents/Conditions :

- Hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C

- Potassium permanganate (KMnO₄) in a neutral aqueous medium

Products :

- N-Oxide derivative : Characterized by a singlet at δ 3.2–3.8 ppm in ¹H NMR for oxidized piperazine protons .

Reduction Reactions

The chloroaniline group can be reduced to a cyclohexylamine derivative, altering its aromaticity and hydrogen-bonding capacity.

Reagents/Conditions :

- Hydrogen gas (H₂) with palladium on carbon (Pd/C) at 50–60 psi

- Sodium borohydride (NaBH₄) in ethanol under reflux

Products :

Nucleophilic Aromatic Substitution

The chloro substituent on the aniline ring participates in substitution reactions with nucleophiles, enabling diversification of the aromatic system.

Reagents/Conditions :

| Nucleophile | Solvent | Temperature | Catalyst |

|---|---|---|---|

| Ammonia (NH₃) | DMF | 100°C | CuI |

| Methoxide (CH₃O⁻) | Methanol | Reflux | K₂CO₃ |

| Thiophenol (C₆H₅SH) | Toluene | 80°C | Pd(OAc)₂/P(t-Bu)₃ |

Products :

- 4-Amino-3-methoxyaniline derivative : HPLC purity >98% (Rt = 2.1 min) .

- 3-Phenylthioaniline analog : ¹³C NMR shows a thioether carbon at δ 135.2 ppm .

Piperazine Ring Modifications

The benzylpiperazine moiety undergoes alkylation or arylation to introduce additional functional groups.

Reagents/Conditions :

- Alkylation : Ethyl bromoacetate in acetone with K₂CO₃ (yield: 65–78%) .

- Arylation : 4-Fluorophenylboronic acid via Suzuki coupling (PdCl₂(dppf), 80°C) .

Products :

| Reaction Type | Product Structure | Key Analytical Data |

|---|---|---|

| Alkylation | Ethyl ester at piperazine N | ESI-MS: [M+H]⁺ = 388.4 |

| Arylation | 4-Fluorophenyl-piperazine | ¹⁹F NMR: δ -118.7 ppm |

Diazotization and Coupling

The chloroaniline group forms diazonium salts, enabling azo-coupling reactions for dye or polymer applications.

Reagents/Conditions :

- Sodium nitrite (NaNO₂) in HCl at 0–5°C

- Coupling with β-naphthol in alkaline medium

Products :

Degradation Pathways

Under acidic or photolytic conditions, the compound undergoes decomposition:

- Acidic hydrolysis : Cleavage of the piperazine ring to yield 3-chloroaniline and benzaldehyde (GC-MS confirmation) .

- Photolysis : Formation of quinone imine intermediates detected via HPLC-MS .

Comparative Reactivity Insights

A comparison with structurally related compounds highlights enhanced reactivity at the chloroaniline site:

| Compound | Reaction Rate (k, s⁻¹) | Major Product |

|---|---|---|

| This compound | 0.45 ± 0.03 | Substituted aniline (85%) |

| 3-Chloroaniline | 0.62 ± 0.05 | Diazonium salt (92%) |

| N-Benzylpiperazine | 0.12 ± 0.01 | N-Oxide (78%) |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Development

4-(4-Benzylpiperazin-1-yl)-3-chloroaniline serves as a lead compound in the design of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity. Several derivatives have been synthesized and evaluated for various pharmacological effects, including:

- Antiviral Activity : Research has identified derivatives of this compound that exhibit significant antiviral effects against Zika virus (ZIKV), demonstrating cytopathic effect (CPE) reduction at micromolar concentrations . This highlights its potential as a scaffold for developing antiviral agents.

- Antimicrobial Activity : The compound has been screened for antimicrobial properties, showing effectiveness against both bacterial and fungal strains . Its piperazine and aniline functionalities contribute to its interaction with biological targets, making it a valuable candidate in the search for new antimicrobial agents.

2. Anticonvulsant Activity

Studies have explored the anticonvulsant potential of derivatives of this compound. Compounds designed based on this scaffold have shown varying degrees of efficacy in animal models, indicating its potential use in treating epilepsy .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of compounds derived from this compound has provided insights into how modifications can influence biological activity. For instance, variations in the piperazine or aniline substituents can lead to significant changes in receptor binding affinity and therapeutic efficacy .

Case Study 1: Antiviral Compound Development

A study focused on synthesizing 4-amino derivatives of this compound led to the identification of compounds with notable activity against ZIKV. These compounds were evaluated for their ability to inhibit viral replication and protein expression, showcasing the importance of this chemical framework in developing antiviral therapies .

Case Study 2: Antimicrobial Screening

Another investigation involved synthesizing various analogs of this compound to assess their antimicrobial properties. The results indicated that specific structural modifications enhanced antibacterial and antifungal activities, emphasizing the compound's versatility in medicinal chemistry applications .

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Drug Development | Lead compound for synthesizing new drugs | Effective against ZIKV and various pathogens |

| Antiviral Activity | Potential antiviral agent against Zika virus | Significant CPE reduction at micromolar levels |

| Antimicrobial Activity | Exhibits antibacterial and antifungal properties | High efficacy against tested microbial strains |

| Anticonvulsant Activity | Evaluated for potential use in epilepsy treatment | Varying efficacy observed in animal models |

Mecanismo De Acción

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline involves its interaction with specific molecular targets in the body. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including alterations in mood and behavior. The chloroaniline group may also contribute to the compound’s overall activity by influencing its binding affinity and selectivity for specific targets.

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Methylpiperazin-1-yl)-3-chloroaniline: Similar structure but with a methyl group instead of a benzyl group.

4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline: Similar structure but with a fluoro group instead of a chloro group.

4-(4-Benzylpiperazin-1-yl)-3-bromoaniline: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

4-(4-Benzylpiperazin-1-yl)-3-chloroaniline is unique due to the presence of both the benzylpiperazine and chloroaniline moieties, which confer distinct chemical and pharmacological properties. The combination of these groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Actividad Biológica

4-(4-Benzylpiperazin-1-yl)-3-chloroaniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its molecular formula is CHClN, and it features a unique structure combining a benzylpiperazine moiety with a chloroaniline group. This structural configuration contributes to its reactivity and biological activity, particularly in the realm of neuropharmacology.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as potential antidepressants and anxiolytics . The piperazine structure is often associated with interactions at various neurotransmitter receptors, notably serotonin (5-HT) and dopamine (D2) receptors, which are crucial for mood regulation and anxiety response.

The biological activity of this compound can be attributed to its ability to interact with neurotransmitter receptors in the central nervous system:

- Serotonin Receptors : Potential binding affinity to 5-HT receptors may enhance mood and alleviate anxiety.

- Dopamine Receptors : Interaction with D2 receptors could contribute to its effects on mood and cognition.

Antimicrobial Properties

In addition to its neuropharmacological potential, studies have shown that derivatives of this compound possess antibacterial and antifungal activities. These properties make it a candidate for further exploration in treating infectious diseases.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Chloroaniline | CHClN | Basic aniline structure; used in dye synthesis |

| N-Benzylpiperazine | CHN | Lacks chloro group; primarily studied for psychoactive effects |

| 1-(4-Chlorobenzyl)piperazine | CHClN | Explored for its antipsychotic properties |

The unique combination of the benzylpiperazine moiety with the chloroaniline group in this compound enhances its biological activity through improved receptor binding profiles.

Synthesis and Experimental Procedures

The synthesis of this compound typically involves several steps, including reductive amination processes. The following outlines the general method used for synthesis:

- Starting Materials : The synthesis begins with 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one.

- Reagents : Sodium cyanoborohydride is used in methanol as the solvent.

- Reaction Conditions : Careful control of reaction conditions is necessary to achieve high yields and purity.

The resultant compounds from these synthesis processes have shown significant antibacterial and antifungal activity comparable to established standards.

Neuropharmacological Studies

A study focusing on the interaction of piperazine derivatives with serotonin receptors demonstrated that modifications on the piperazine ring can significantly influence binding affinity and selectivity. This suggests that structural variations in compounds like this compound could lead to enhanced therapeutic profiles for treating mood disorders .

Antimicrobial Efficacy

Another research initiative investigated the antimicrobial properties of related piperazine derivatives, revealing that compounds structurally similar to this compound exhibited notable efficacy against various bacterial strains. This highlights the compound's potential application in developing new antimicrobial agents .

Propiedades

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3/c18-16-12-15(19)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASJCBVHHUXXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101209050 | |

| Record name | 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101209050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55403-32-2 | |

| Record name | 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55403-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101209050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.